N-ethyl-3-phenylpropanamide
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Description
N-ethyl-3-phenylpropanamide is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24300 . It is also known by the synonym 2-Phenyl-propionsaeure-aethylamid .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes the use of precursors such as N-ethyl-cinnamamide, Ethylamine, 3-Phenylpropanoic acid, Benzyl alcohol, N-ethylacetamide, Ethylamine hydrochloride, Hydrocinnamic acid, and Ciprofloxacin Hydrochloride . The literature references for the synthesis include works by Morimoto, Naoki; Yamamoto, Shun-Ichi; Takeuchi, Yasuo; Nishina, Yuta, and others .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact mass is 177.11500 and the LogP value is 2.59560 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 177.24300 . The exact mass is 177.11500 and the LogP value is 2.59560 . The boiling point, melting point, and density are not available .Relevant Papers The relevant papers for this compound include works by Morimoto, Naoki; Yamamoto, Shun-Ichi; Takeuchi, Yasuo; Nishina, Yuta, and others . These papers discuss the synthesis of this compound and may provide more detailed information on its properties and potential applications.
Mechanism of Action
Target of Action
N-ethyl-3-phenylpropanamide is a synthetic compound that is structurally similar to fentanyl analogs . The primary targets of these compounds are the μ-opioid receptors . These receptors are widely distributed in the human brain, spinal cord, and other tissues .
Mode of Action
The compound binds to the μ-opioid receptors, leading to a series of downstream effects . .
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may have similar pharmacokinetic properties . For instance, N-dealkylation of sufentanil, a fentanyl analog, leads to mostly inactive metabolites .
Result of Action
Given its structural similarity to fentanyl analogs, it may have a high potential for producing addiction and severe adverse effects, including coma and death .
Properties
IUPAC Name |
N-ethyl-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-12-11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZZVRKUMNZZAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403546 |
Source
|
Record name | N-ethyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-39-5 |
Source
|
Record name | N-ethyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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